Meldonium dihydrate is a structural analogue of gamma-butyrobetaine, a precursor in the biosynthesis of carnitine. [] It acts as a competitive inhibitor of gamma-butyrobetaine hydroxylase, an enzyme involved in the carnitine biosynthesis pathway. [] This inhibition leads to a reduction in carnitine levels, impacting fatty acid metabolism within cells. [] This mechanism has piqued the interest of researchers exploring its potential in various biological processes.
The synthesis of Mildronate dihydrate involves several chemical reactions. One common method includes the reaction of 3-(2,2,2-trimethylhydrazinium) propionate with water and a polybasic acid like fumaric acid or phosphoric acid. This reaction typically occurs at temperatures ranging from 20°C to 50°C, where the components are stirred until the salt is formed .
Another preparation method involves hydrogenolysis of an intermediate compound obtained from specific reactants under controlled conditions. For instance, a mixture containing 3-(2,2,2-trimethylhydrazine) propanoic acid and other reagents can be heated in toluene to facilitate the reaction, followed by solvent removal to yield Mildronate dihydrate .
The industrial production of this compound is optimized for high yield and purity, ensuring it meets pharmaceutical standards.
Mildronate dihydrate has a molecular weight of approximately 198.23 g/mol. Its structure features a trimethylhydrazinium group attached to a propionate moiety. The presence of two water molecules in its dihydrate form influences its physical properties and stability .
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to characterize its molecular structure. For example, NMR data can reveal details about hydrogen environments within the molecule, while mass spectrometry can provide insights into its fragmentation patterns during analysis .
Mildronate dihydrate participates in various chemical reactions primarily related to its role as a metabolic modulator. One significant reaction involves its conversion to an anhydrous form through dehydration, which can occur under specific environmental conditions such as elevated temperature or reduced humidity.
Additionally, it may undergo hydrolysis reactions when exposed to aqueous environments, affecting its bioavailability and pharmacokinetics in biological systems .
The primary mechanism of action of Mildronate dihydrate involves the inhibition of L-carnitine biosynthesis by targeting gamma-butyrobetaine hydroxylase. This inhibition reduces L-carnitine levels, which is crucial for transporting fatty acids into mitochondria for energy production .
Furthermore, research suggests that Mildronate may exert additional effects on cellular metabolism by modulating nitric oxide production in vascular endothelial cells, potentially improving blood flow and oxygen delivery in ischemic tissues .
Mildronate dihydrate exhibits several notable physical and chemical properties:
These properties make Mildronate dihydrate suitable for pharmaceutical formulations.
Mildronate dihydrate has several scientific applications:
Mildronate dihydrate, chemically designated as 3-(1,1,1-trimethylhydrazin-1-ium-2-yl)propanoate dihydrate (C₆H₁₄N₂O₂·2H₂O), is a zwitterionic compound featuring a positively charged trimethylhydrazinium group and a negatively charged carboxylate group. Its crystalline structure incorporates two water molecules per molecule of active pharmaceutical ingredient, forming a stable dihydrate system. Single-crystal X-ray diffraction (SCXRD) studies confirm that the water molecules occupy specific positions within the lattice, participating in an extensive hydrogen-bonding network that bridges the anionic carboxylate oxygen atoms and cationic hydrazinium nitrogen atoms [3] [8]. This network is critical for maintaining structural integrity, as it stabilizes the crystal lattice through O-H···O and O-H···N interactions [10].
The dehydration behavior of mildronate dihydrate reveals a direct single-step transformation to the anhydrous form without intermediate hydrates, attributed to structural similarities between the dihydrate and anhydrate phases. Powder X-ray diffraction (PXRD) analyses indicate that the unit cell parameters undergo minimal distortion during dehydration, preserving the overall packing motif. Specifically, the anhydrate retains a channel-like architecture reminiscent of the original hydrate, facilitating efficient water egress without collapse of the crystalline framework [3]. This structural resilience is pharmacotechnically advantageous, as it mitigates risks of phase instability during processing or storage.
Table 1: Crystallographic Parameters of Mildronate Dihydrate
Property | Value/Description |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 8.92 Å, b = 11.56 Å, c = 9.84 Å, β = 98.7° |
Hydrogen bonding pattern | O-H···O (carboxylate-water), O-H···N (hydrazinium) |
Dehydration mechanism | Single-step to anhydrate |
Thermogravimetric analysis (TGA) corroborates the stoichiometric hydration state, showing a mass loss of 16.5% upon heating to 120°C, consistent with the release of two water molecules [3] [8]. Differential scanning calorimetry (DSC) profiles exhibit a broad endotherm corresponding to dehydration, with no melting events observed prior to decomposition, indicating kinetic stability within standard pharmaceutical handling conditions [3].
The synthesis of mildronate dihydrate typically proceeds via alkaline hydrolysis of methyl 3-(2,2,2-trimethylhydrazinium) propionate salts, followed by purification and crystallization. Conventional routes employ alkali metal hydroxides (e.g., sodium or potassium hydroxide) in aqueous or hydroalcoholic media. However, these methods often yield products contaminated with residual inorganic salts (e.g., sulfates, chlorides) or elevated pH levels, necessitating costly purification steps [1] [7].
A significant advancement involves using strong basic anion-exchange resins as dual-function agents for hydrolysis and purification. In this process, an aqueous solution of methyl 3-(2,2,2-trimethylhydrazinium) propionate sulfate or chloride is passed through a column packed with resin (e.g., styrenic matrix with quaternary ammonium groups). The resin simultaneously catalyzes ester hydrolysis and adsorbs anions (SO₄²⁻ or Cl⁻), producing a high-purity mildronate solution. Subsequent concentration under reduced pressure and crystallization from water/ethanol mixtures yields the dihydrate with >99% chromatographic purity and low residue on ignition (<0.1%) [1] [7].
Table 2: Comparative Synthesis Methods for Mildronate Dihydrate
Method | Catalyst/Purification | Purity | Key Limitations |
---|---|---|---|
Alkaline hydrolysis (KOH/EtOH) | Filtration, cation exchange | ≤95% | High sulfate residue, pH variability |
Calcium hydroxide hydrolysis | Carbon dioxide treatment | ≤96% | Incomplete sulfate removal |
Anion-exchange resin column | Integrated hydrolysis/adsorption | ≥99% | Requires resin regeneration |
Optimization strategies focus on process parameters:
These refinements circumvent limitations of earlier routes, enabling synthesis of "injection-grade" mildronate dihydrate with compliance to stringent pharmacopeial standards for ionic impurities [7].
The dehydration kinetics of mildronate dihydrate follow a single-step mechanism governed by phase boundary advancement and diffusion. Thermogravimetric analysis coupled with variable-temperature PXRD reveals no crystalline intermediates, confirming a direct solid-state transformation to the anhydrate [3]. Isothermal dehydration studies demonstrate that the rate-limiting step shifts with particle size: for coarse particles (>100 μm), dehydration is interface-controlled (contracting sphere model), whereas diffusion dominates for fine particles (<50 μm) due to longer vapor escape paths [3].
The activation energy (Eₐ) for dehydration, calculated via the Arrhenius equation, ranges from 65–85 kJ/mol depending on sample geometry. This variability underscores the influence of crystal microstructure on dehydration kinetics. Hot-stage microscopy visualizes the advancement of dehydration fronts originating at crystal surfaces and cracks, propagating inward as water molecules desorb from the lattice [3].
Hydration studies using dynamic vapor sorption (DVS) show that the anhydrate exhibits modest hygroscopicity, reabsorbing water only above 80% relative humidity (RH) at 25°C. However, rehydration reforms the dihydrate non-stoichiometrically, yielding a partially disordered phase with inferior crystallinity compared to the original dihydrate [3] [8]. This hysteresis underscores the thermodynamic superiority of the dihydrate under ambient conditions (20–25°C, 40–60% RH).
The dihydrate’s stability is attributed to its energetically favorable lattice energy. Computational modeling comparing the experimental anhydrate structure with a hypothetical "dehydrated dihydrate" lattice (i.e., dihydrate structure minus water molecules) confirms that the observed anhydrate phase possesses lower potential energy. This energy difference drives the completeness of dehydration without collapse, preserving crystallinity for potential rehydration [3].
The coexistence of hydration-dependent polymorphs necessitates stringent environmental control during pharmaceutical processing. Milling or compression above 40°C risks initiating dehydration, while wet granulation may irreversibly alter crystal morphology if the dihydrate dissolves and recrystallizes under non-equilibrium conditions [8] [10]. Thus, understanding these kinetic and thermodynamic parameters is crucial for ensuring consistent solid-state behavior in drug product manufacturing.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7